molecular formula C17H26ClNO2 B4406430 1-{3-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride

1-{3-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride

Cat. No. B4406430
M. Wt: 311.8 g/mol
InChI Key: DOACVRUQCJWONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride is a chemical compound with potential applications in scientific research. This compound is also known as DMPEA-HCl.

Mechanism of Action

The mechanism of action of DMPEA-HCl involves its binding to the sigma-1 receptor. This binding results in the activation of various signaling pathways, including the phospholipase C, protein kinase C, and extracellular signal-regulated kinase pathways. The activation of these pathways can lead to the modulation of neurotransmitter release, calcium signaling, and gene expression. The exact mechanism by which DMPEA-HCl activates these pathways is still under investigation.
Biochemical and Physiological Effects:
DMPEA-HCl has been reported to have various biochemical and physiological effects. In vitro studies have shown that DMPEA-HCl can increase the release of dopamine and acetylcholine, two neurotransmitters that are involved in various cognitive processes. DMPEA-HCl has also been reported to have neuroprotective effects, possibly through the activation of the sigma-1 receptor. In vivo studies have shown that DMPEA-HCl can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

DMPEA-HCl has several advantages for lab experiments. It is a selective agonist for the sigma-1 receptor, which allows for the specific modulation of this receptor without affecting other cellular processes. DMPEA-HCl is also relatively stable and can be easily synthesized in the lab. However, there are also limitations to the use of DMPEA-HCl in lab experiments. The compound has limited solubility in water, which can make it difficult to administer in vivo. DMPEA-HCl also has a relatively short half-life, which can limit its effectiveness in long-term studies.

Future Directions

There are several future directions for the study of DMPEA-HCl. One area of research is the development of new therapeutic agents that target the sigma-1 receptor. DMPEA-HCl can be used as a lead compound for the development of these agents. Another area of research is the investigation of the role of sigma-1 receptors in various neurological disorders. DMPEA-HCl can be used to study the effects of sigma-1 receptor modulation in animal models of these disorders. Finally, the development of new synthetic methods for DMPEA-HCl can lead to improved yields and purity of the compound, which can facilitate its use in scientific research.

Scientific Research Applications

DMPEA-HCl has potential applications in scientific research, particularly in the field of neuroscience. This compound has been reported to act as a selective agonist at the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, neuroprotection, and neurotransmitter release. Sigma-1 receptors are also implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. DMPEA-HCl can be used to study the role of sigma-1 receptors in these disorders and to develop new therapeutic agents that target these receptors.

properties

IUPAC Name

1-[3-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-13-9-14(2)12-18(11-13)7-8-20-17-6-4-5-16(10-17)15(3)19;/h4-6,10,13-14H,7-9,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOACVRUQCJWONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOC2=CC=CC(=C2)C(=O)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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